Cas no 25548-34-9 ((E)-4-(Phenyldiazenyl)aniline)

(E)-4-(Phenyldiazenyl)aniline structure
(E)-4-(Phenyldiazenyl)aniline structure
Product Name:(E)-4-(Phenyldiazenyl)aniline
CAS-nummer:25548-34-9
MF:C12H11N3
MW:197.235841989517
CID:286022
PubChem ID:6051
Update Time:2025-07-23

(E)-4-(Phenyldiazenyl)aniline Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,4-[(1E)-2-phenyldiazenyl]-
    • 4-Amino-trans-azobenzene
    • Benzenamine, 4-[(1E)-phenylazo]- (9CI)
    • Benzenamine,4-(phenylazo)-, (E)-
    • C.I. SolventYellow 1, (E)- (8CI)
    • p-Amino-trans-azobenzene
    • trans-4-Aminoazobenzene
    • trans-p-Aminoazobenzene
    • p-Phenylazophenylamine
    • Zlut rozpoustedlova 1
    • p-(Phenylazo)aniline
    • 4-(Phenyldiazenyl)aniline #
    • HMS2702P12
    • Aniline Yellow (VAN)
    • 4-[(1E)-2-Phenyldiazenyl]benzenamine
    • D91909
    • C.I. Solvent Yellow 1
    • Aniline, p-(phenylazo)-
    • 4-(2-phenyldiazen-1-yl)aniline
    • p-Aminoazobenzene
    • 4-Aminoazobenzol
    • Zlut anilinova
    • C19187
    • Sudan Yellow R
    • p-Aminodiphenylimide
    • 4-[(E)-phenylazo]aniline
    • W-105280
    • Fat Yellow AAB
    • p-Phenylazoaniline
    • 4-Phenylazo-phenylamine
    • ANILINE YELLOW [HSDB]
    • 4-[(E)-2-phenyldiazen-1-yl]aniline
    • 4-(phenyldiazenyl)aniline
    • HSDB 2137
    • QPQKUYVSJWQSDY-CCEZHUSRSA-N
    • NSC 2032
    • Organol Yellow
    • p-Aminoazaobenzene
    • NCGC00164077-03
    • CI 11000
    • F0020-1827
    • 4-(Phenylazo)benzenamine
    • 4-Phenylazoaniline
    • CI Solvent Yellow 1
    • EC 200-453-6
    • Organol Yellow 2A
    • Somalia Yellow 2G
    • 4-[(1E)-2-phenyldiazen-1-yl]aniline
    • CCRIS 24
    • 4-Amino-1,1'-azobenzene
    • p-Phenylazonaniline
    • (E)-4-(phenyldiazenyl)aniline
    • p-(Phenylazo)phenylamine
    • FT-0617546
    • Solvent Yellow
    • SMR000319771
    • Ceres Yellow R
    • NSC2032
    • CHEMBL1429559
    • Q546957
    • 60-09-3
    • p-(Phenolazo)aniline
    • p-AAZB
    • QPQKUYVSJWQSDY-UHFFFAOYSA-N
    • 57X2AH42T1
    • 25548-34-9
    • Zlut rozpoustedlova 1 [Czech]
    • para-Aminoazobenzene
    • 4-Amino-azobenzene
    • 4-AAB
    • 4-Aminoazobenzene, analytical standard
    • 2-carboxyphenethyl( inverted exclamation markA)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
    • Benzenamine, 4-(phenylazo)-
    • 4-Aminoazobenzene; Azo
    • 4-phenyldiazenylaniline
    • P0141
    • Aminoazobenzene
    • 22-16-2
    • DTXCID004460
    • 4-Benzeneazoaniline
    • Paraphenolazo aniline
    • Solvent Yellow 1
    • Stearix Brown 4R
    • 4-(Phenylazo)aniline
    • 4-[phenyldiazenyl] aniline
    • VS-02450
    • UNII-57X2AH42T1
    • SY050979
    • Usaf ek-1375
    • DTXSID40859039
    • DTXSID6024460
    • p-Amimoazobenzene
    • NCGC00164077-02
    • 4-Aminoazobenzene, 98%
    • CHEBI:233869
    • Benzenamine, 4-(phenylazo)-, (E)-
    • SCHEMBL208182
    • EN300-18330
    • Tox21_400019
    • AI3-00793
    • EINECS 200-453-6
    • AMINOAZOBENZENE, 4-
    • NS00008368
    • CAS-60-09-3
    • CHEMBL83761
    • 4-[(E)-2-phenyldiazenyl]aniline
    • 4-Phenylazophenylamine
    • AC-907/25014309
    • Zlut anilinova [Czech]
    • Benzenamine, 4-[(1E)-phenylazo]-
    • Azobenzene, 4-amino-
    • Benzenamine, 4-(2-phenyldiazenyl)-
    • C.I. 11000
    • Sudan Yellow RA
    • 4-Aminoazobenzene
    • Benzenamine,4-(phenylazo)-(E)-
    • P-AMINOAZOBENZENE [MI]
    • Induline R
    • 4-(2-PHENYLDIAZENYL)BENZENAMINE
    • MLS000419131
    • Cellitazol R
    • C.I. Solvent Blue 7
    • STR02191
    • 4-Aminoazobenzene 100 microg/mL in Acetonitrile
    • 4-[phenyldiazenyl]aniline
    • 4-[(E)-Phenyldiazenyl]aniline
    • Epitope ID:116049
    • MFCD00007854
    • AKOS028110059
    • p-Aminoazobenzol
    • NCGC00164077-01
    • Aminoazobenzene (indicator)
    • NCI60_001708
    • NSC-2032
    • Z57902184
    • AKOS000319539
    • AAB
    • p-Aminodiphenyldiimide
    • ANILINE YELLOW
    • WLN: ZR DNUNR
    • (E)-4-(Phenyldiazenyl)aniline
    • MDL: MFCD00007854
    • Inchi: 1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2/b15-14+
    • InChI-sleutel: QPQKUYVSJWQSDY-CCEZHUSRSA-N
    • LACHT: N(/C1C=CC(=CC=1)N)=N\C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 197.09543
  • Monoisotopische massa: 197.095297364g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 201
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 50.7Ų

Experimentele eigenschappen

  • PSA: 50.74
  • LogboekP: log Kow = 3.41

(E)-4-(Phenyldiazenyl)aniline Prijsmeer >>

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